molecular formula C8H15N5O B244539 N-(2-ethyl-2H-tetrazol-5-yl)-2,2-dimethylpropanamide

N-(2-ethyl-2H-tetrazol-5-yl)-2,2-dimethylpropanamide

Katalognummer B244539
Molekulargewicht: 197.24 g/mol
InChI-Schlüssel: ANOPQYSMPMCNHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethyl-2H-tetrazol-5-yl)-2,2-dimethylpropanamide, commonly known as ETAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ETAP is a tetrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Wirkmechanismus

The mechanism of action of ETAP is not fully understood, but it is believed to involve the formation of a stable complex with metal ions, such as copper, zinc, or iron. This complex formation can lead to changes in the redox state of the metal ions, which can affect various biological processes, such as cell signaling, gene expression, and enzyme activity.
Biochemical and Physiological Effects:
ETAP has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. ETAP has also been shown to modulate the activity of various enzymes, such as acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter involved in memory and learning.

Vorteile Und Einschränkungen Für Laborexperimente

ETAP has several advantages for laboratory experiments, including its high stability, low toxicity, and excellent biocompatibility. However, ETAP also has some limitations, including its relatively low solubility in water and its potential interference with other metal ion-dependent processes.

Zukünftige Richtungen

There are several future directions for ETAP research, including the development of new synthesis methods to improve yield and purity, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action and biochemical and physiological effects in more detail. ETAP also has potential applications in various fields, such as materials science, catalysis, and bioimaging, which could be further explored in future research.
In conclusion, ETAP is a tetrazole derivative that has gained significant attention in scientific research due to its unique properties and potential applications. ETAP can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. ETAP has several advantages for laboratory experiments, including its high stability, low toxicity, and excellent biocompatibility, and has several future directions for research, including the development of new synthesis methods and the exploration of its potential as a therapeutic agent for various diseases.

Synthesemethoden

ETAP can be synthesized through various methods, including the reaction of 2,2-dimethylpropanamide with sodium azide and copper(I) iodide, or the reaction of 2,2-dimethylpropanamide with sodium azide and copper(II) sulfate. The yield and purity of ETAP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Wissenschaftliche Forschungsanwendungen

ETAP has been studied for its potential applications in scientific research, including as a fluorescent probe for detecting metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for various diseases. ETAP has been shown to exhibit unique properties, such as high stability, low toxicity, and excellent biocompatibility, making it a promising candidate for various applications.

Eigenschaften

Molekularformel

C8H15N5O

Molekulargewicht

197.24 g/mol

IUPAC-Name

N-(2-ethyltetrazol-5-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C8H15N5O/c1-5-13-11-7(10-12-13)9-6(14)8(2,3)4/h5H2,1-4H3,(H,9,11,14)

InChI-Schlüssel

ANOPQYSMPMCNHK-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C(C)(C)C

Kanonische SMILES

CCN1N=C(N=N1)NC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.